N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-15-3-5-18(6-4-15)19-9-13-21(14-10-19)26(24,25)22-20-11-7-17(8-12-20)16(2)23/h3-14,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWEIXJEQQBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide can be achieved through a one-pot reaction under base conditions. This method offers several advantages, including excellent yields, short reaction times, and high purity. The chemical structure can be elucidated using techniques such as 1H-NMR, FT-IR, and UV-Vis spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a key intermediate in the synthesis of various organic molecules. Its sulfonamide functionality allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
- Reagent in Chemical Reactions : It is utilized in reactions that require sulfonamide groups, contributing to the development of new chemical entities.
Biological Activities
- Antimicrobial Properties : Research indicates that N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further pharmaceutical development.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Medicinal Chemistry
- Therapeutic Agent : Ongoing research is exploring its potential as a therapeutic agent for various diseases. The sulfonamide group is known for its role in numerous pharmacological agents, enhancing the compound's medicinal prospects.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with diseases such as diabetes and cancer. Its mechanism involves binding to enzyme active sites, thereby modulating their activity.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting its potential use as an antibacterial agent.
Case Study 2: Anti-inflammatory Research
In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory stimuli. The results showed a marked reduction in pro-inflammatory cytokine production, indicating its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The chemical formula of this compound is . It features a biphenyl moiety substituted with an acetylphenyl group and a sulfonamide functional group. The sulfonamide group is known for its role in pharmacological agents, particularly in antimicrobial activity.
The biological activity of this compound may stem from its interaction with various molecular targets. Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides valuable in treating bacterial infections . Additionally, the presence of the acetyl group likely enhances lipophilicity, influencing absorption and bioavailability.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit a broad spectrum of antimicrobial properties. This compound may share these properties due to its structural similarities with other known sulfonamides. The sulfonamide group has been shown to engage in electrostatic interactions with protein residues in bacterial enzymes, leading to effective inhibition .
Anti-inflammatory and Anticancer Properties
Sulfonamides are also being investigated for their anti-inflammatory and anticancer activities. Compounds with similar structures have demonstrated potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . The biphenyl structure may enhance these effects by increasing the compound's ability to interact with biological targets.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activities of sulfonamide derivatives:
- Inhibition of Enzymes : Research has shown that various sulfonamidochalcones exhibit significant inhibitory effects against enzymes like α-amylase and α-glucosidase. For instance, one study reported IC50 values for α-amylase inhibition ranging from 16.8 µM to 193.7 µM depending on the specific derivative tested .
- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Comparative Analysis of Similar Compounds
| Compound | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Sulfanilamide | Sulfanilamide | Classic sulfonamide antibiotic | Antibacterial |
| N-(4-methylphenyl)-sulfanilamide | N-(4-methylphenyl)-sulfanilamide | Lacks biphenyl moiety | Antibacterial |
| This compound | This compound | Biphenylene framework | Potential anti-inflammatory & anticancer |
Q & A
Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, and what reaction conditions ensure high yields?
- Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by sulfonylation. For example:
Biphenyl formation : Use Pd(PPh₃)₄ as a catalyst with 4-methylphenylboronic acid and 4-bromoacetophenone in a DMF/H₂O solvent system at 80°C .
Sulfonylation : React the biphenyl intermediate with 4-acetylbenzenesulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C for 12–24 hours .
Purity is ensured via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and sulfonamide group (-SO₂NH-) signals (δ ~10–12 ppm for NH) .
- IR spectroscopy : Confirm sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., biphenyl dihedral angles, acetyl orientation) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks .
Q. How do solvent polarity and pH influence the solubility and stability of this sulfonamide compound?
- Methodological Answer :
- Solubility : The acetyl and sulfonamide groups confer moderate polarity. Solubility is highest in DMSO or DMF (~20–50 mg/mL) but poor in water (<0.1 mg/mL at pH 7.4). Adjusting pH to 9–10 (using NaOH) enhances aqueous solubility due to deprotonation of the sulfonamide NH .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetyl group. Degradation is monitored via TLC or HPLC .
Advanced Research Questions
Q. What mechanistic hypotheses explain the observed enzyme inhibition activity of this compound in biochemical assays?
- Methodological Answer : The sulfonamide group (-SO₂NH-) acts as a competitive inhibitor by mimicking the transition state of carboxylate-containing substrates. For example:
- Carbonic anhydrase inhibition : The sulfonamide binds to the Zn²⁺ active site, displacing water. Validate via kinetic assays (IC₅₀ determination) and crystallographic studies .
- Dose-response assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to quantify inhibition constants (Kᵢ) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified acetyl groups (e.g., trifluoroacetyl, benzoyl) or methyl-to-halogen substitutions on the biphenyl core. Compare IC₅₀ values in enzyme assays .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide NH) and hydrophobic (biphenyl) interactions .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?
- Methodological Answer :
- Assay standardization : Replicate studies using identical cell lines (e.g., MCF-7 for cancer, E. coli ATCC 25922 for antimicrobial) and protocols (CLSI guidelines) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets causing divergent results .
Q. What methodologies are recommended for assessing in vitro toxicity and metabolic stability?
- Methodological Answer :
- Cytotoxicity : MTT/WST-1 assays in HEK293 or HepG2 cells (48-hour exposure, EC₅₀ calculation) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. High clearance (>50% degradation in 1 hour) suggests poor bioavailability .
Q. How can computational modeling predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase II, PDB ID 1CA2). Focus on sulfonamide-Zn²⁺ coordination .
- ADMET prediction : SwissADME or pkCSM to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risks .
Q. What advanced synthetic strategies improve yield and scalability while minimizing waste?
- Methodological Answer :
Q. How can proteomic or genomic approaches identify novel biological targets for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
